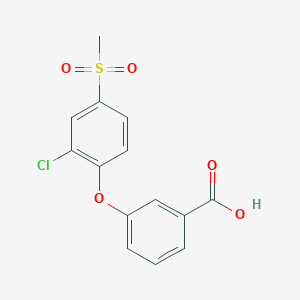

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is an organic compound with the molecular formula C14H11ClO5S and a molecular weight of 326.76 g/mol . It is a white crystalline solid with a bitter taste and is almost insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is used in various organic synthesis reactions, including acylation and sulfonylation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be synthesized through the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as potassium hydroxide . The reaction typically involves heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Amino or thiol-substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anti-inflammatory Agents :

- Compounds similar to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid have been studied for their potential as anti-inflammatory agents. The structural characteristics allow for modulation of signaling pathways involved in inflammatory responses, making them candidates for therapeutic applications.

-

Herbicidal Properties :

- The compound is also explored for its herbicidal applications. Its mechanism of action often involves interference with plant growth regulators, leading to effective control of various weeds while maintaining low toxicity levels.

Agrochemical Applications

- Herbicides :

- Intermediates in Synthesis :

Case Study 1: Herbicidal Efficacy

A study demonstrated the effectiveness of this compound in controlling specific weed species without significant toxicity to crops. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential as a viable alternative to traditional herbicides.

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of related compounds revealed that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid: Similar structure but with a methyl group instead of a phenoxy group.

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.

Uniqueness

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is unique due to its combination of a chloro group, a methylsulfonyl group, and a phenoxy group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .

Activité Biologique

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is an organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This compound is characterized by the presence of both a chloro and a methylsulfonyl group, which enhance its solubility and reactivity, making it a candidate for various applications in drug development and agricultural practices.

Chemical Structure and Properties

The molecular formula for this compound is C13H11ClO4S. Its structure includes:

- A benzoic acid core.

- A phenoxy group substituted with a chloro and a methylsulfonyl moiety.

These structural elements contribute to its biological activity, particularly in herbicidal applications and as a pharmaceutical agent.

The biological activity of this compound primarily relates to its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways, which can lead to therapeutic effects or herbicidal action. The mechanism often involves:

- Nucleophilic substitution : The hydroxyl group of the phenol attacks the carbonyl carbon of benzoic acid, forming an ester linkage.

- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Herbicidal Activity : This compound has been shown to effectively inhibit the growth of various weed species, making it valuable in agricultural formulations.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain Gram-positive bacteria, though further research is needed to quantify this effect.

Data Table: Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Herbicidal | Effective against multiple weed species | |

| Antibacterial | Inhibitory effects on Gram-positive bacteria | |

| Toxicity | Low toxicity levels suitable for agricultural use |

Case Studies

Several case studies have highlighted the biological implications of compounds structurally related to this compound:

- Occupational Exposure : A study identified respiratory sensitization among workers exposed to related compounds, indicating potential allergic reactions linked to structural analogs like 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). This emphasizes the importance of safety evaluations for similar compounds in industrial settings .

- Microbial Degradation : Research demonstrated that certain bacterial strains could degrade phenoxybenzoic acids, including derivatives of this compound, suggesting potential bioremediation applications .

Propriétés

IUPAC Name |

3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWIGAMOUAEQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.